molecular formula C31H38F6N6O3 B8396485 Evacetrapib monohydrate CAS No. 1259393-05-9

Evacetrapib monohydrate

Cat. No.: B8396485
CAS No.: 1259393-05-9
M. Wt: 656.7 g/mol
InChI Key: SNDKWXRGPMCSQJ-IZIMYZCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evacetrapib monohydrate (LY2484595) is a potent and selective small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), developed as a research tool to investigate lipid metabolism and cardiovascular disease pathways . This benzazepine-based compound acts by binding to CETP, a plasma glycoprotein that facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) for triglycerides from apolipoprotein B-containing lipoproteins . Inhibiting this process significantly alters lipid profiles; in research settings, Evacetrapib has been shown to increase HDL cholesterol by over 130% and simultaneously reduce low-density lipoprotein cholesterol (LDL-C) by approximately 30-37% . Its high potency is demonstrated by an IC50 of 5.5 nM against human recombinant CETP and 36 nM in human plasma . A key research value of Evacetrapib lies in its "clean" preclinical profile. Unlike the first-generation CETP inhibitor torcetrapib, Evacetrapib did not induce aldosterone or cortisol biosynthesis in the H295R cell model and did not elevate blood pressure in animal studies, making it a critical compound for isolating the effects of CETP inhibition from off-target liabilities . Despite its profound effects on lipid biomarkers, its development for therapeutic purposes was discontinued after the Phase 3 ACCELERATE trial concluded that the lipid changes did not translate to a reduction in cardiovascular events in high-risk patients . This makes this compound an invaluable tool for basic research into HDL biology, reverse cholesterol transport, and the complex relationship between lipid biomarkers and clinical outcomes. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1259393-05-9

Molecular Formula

C31H38F6N6O3

Molecular Weight

656.7 g/mol

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid;hydrate

InChI

InChI=1S/C31H36F6N6O2.H2O/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37;/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45);1H2/t20?,22?,26-;/m0./s1

InChI Key

SNDKWXRGPMCSQJ-IZIMYZCQSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C.O

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C.O

Origin of Product

United States

Scientific Research Applications

Clinical Trials and Findings

Several key clinical trials have evaluated the efficacy and safety of evacetrapib:

  • ACCELERATE Trial :
    • This Phase III trial involved 12,092 patients with high-risk vascular disease. Despite significant increases in HDL cholesterol (up to 133.2%) and decreases in LDL cholesterol (31.1%), the trial was terminated early due to a lack of efficacy, as there was no significant difference in major adverse cardiovascular events compared to placebo .
    • The study highlighted that although evacetrapib improved lipid profiles substantially, it did not translate into a reduction in cardiovascular events, raising questions about the clinical utility of CETP inhibitors .
  • Combination Therapy Studies :
    • Evacetrapib has been studied both as monotherapy and in combination with statins. In trials where it was administered alongside statins, evacetrapib showed additive effects on lowering LDL cholesterol and increasing HDL cholesterol .
    • In one study, evacetrapib reduced lipoprotein(a) levels significantly (up to 40%) and total LDL particle concentrations by up to 54% when used alone or with statins .
  • Safety and Tolerability :
    • Evacetrapib was generally well-tolerated among participants, but concerns regarding potential adverse effects related to HDL functionality were raised. Some studies suggested that the HDL particles generated by CETP inhibition may be dysfunctional, potentially increasing cardiovascular risk despite elevated HDL levels .

Data Summary

The following table summarizes key findings from clinical trials involving evacetrapib:

Study Population Dosage HDL-C Change LDL-C Change Primary Endpoint Results
ACCELERATEHigh-risk vascular disease130 mg daily+133.2%-31.1%No significant difference vs placebo
Monotherapy StudyMildly hypercholesterolemic30 mg, 100 mg, 500 mgUp to +131.6%Up to -54%Improved lipid profile but no CV event reduction
Combination StudyPatients on statinsEvacetrapib + StatinsSignificant increasesSignificant decreasesAdditive effects observed

Comparison with Similar Compounds

Table 1: Structural Comparison of CETP Inhibitors

Compound Core Structure Key Functional Groups
Evacetrapib Benzazepine Monohydrate formulation
Torcetrapib Dihydroquinoline Fluorophenyl, trifluoromethyl
Anacetrapib Oxazolidinone Bicyclic aromatic system
Dalcetrapib Thiopropionate Thioester linkage

Structural differences influence pharmacokinetic properties and metabolic stability. For instance, evacetrapib’s benzazepine backbone may contribute to its distinct excretion profile (93.1% fecal excretion) compared to other compounds .

Mechanism of Action

All four CETP inhibitors bind competitively to the N-terminal pocket of CETP, inhibiting lipid transfer via a shared mechanism . Crystallographic studies confirm that evacetrapib, torcetrapib, and anacetrapib adopt similar binding modes, stabilizing CETP in a conformation that prevents lipid shuttling . Despite structural variations, their primary inhibitory mechanism remains conserved.

Pharmacokinetic Profiles

Evacetrapib exhibits moderate CYP3A4 interaction, with ketoconazole (a CYP3A4 inhibitor) increasing its exposure by only 2.37-fold—below the threshold for classification as a sensitive substrate .

Table 2: Pharmacokinetic Comparison

Parameter Evacetrapib Torcetrapib Anacetrapib Dalcetrapib
CYP3A4 Interaction Moderate (2.37-fold AUC increase) High (discontinued due to hypertension) Low Minimal
Excretion 93.1% fecal Not reported Primarily fecal Hepatic metabolism
Half-life ~30–40 hours ~15 hours ~15–30 hours ~12 hours

Efficacy in Lipid Modulation

In phase II trials, evacetrapib (130 mg/day) increased HDL-C by 131% and reduced LDL-C by 32%, comparable to early results from Merck’s anacetrapib and Roche’s dalcetrapib .

Table 3: Lipid Modulation Efficacy

Compound HDL-C Increase (%) LDL-C Decrease (%) Clinical Outcome Benefit
Evacetrapib 131 32 None
Torcetrapib 72 25 Increased mortality
Anacetrapib 138 40 Modest (REVEAL trial)
Dalcetrapib 31 7 None

Clinical Outcomes

The ACCELERATE trial highlighted evacetrapib’s failure to reduce composite cardiovascular endpoints (cardiovascular death, myocardial infarction, stroke) in diabetic and non-diabetic populations, despite favorable lipid changes . This aligns with torcetrapib’s discontinuation due to adverse outcomes and dalcetrapib’s neutral results in the dal-OUTCOMES trial . Anacetrapib, while showing modest benefit in the REVEAL trial, faced skepticism due to its long half-life and tissue accumulation concerns .

Preparation Methods

Povarov Reaction for Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline moiety in evacetrapib is synthesized via a Povarov reaction, a three-component cascade involving aniline, aldehyde, and enamine. A representative protocol involves reacting 4-trifluoromethylaniline with propionaldehyde in dichloromethane to form an imine intermediate, followed by addition of N-vinylformamide and catalytic TsOH at 0°C. This stereoselective process yields cis-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine (Compound B) with 59% yield after crystallization from heptanes. Nuclear magnetic resonance (NMR) analysis confirms the structure (1H^1\text{H} NMR (300 MHz, CDCl3_3): δ 7.62 (s, 1H), 7.28 (d, 1H), 6.45 (d, J=8.4 Hz, 1H)).

Resolution of Racemic Intermediates

Chiral separation of racemic Compound B employs diastereomeric salt formation using L-tartaric acid in isopropanol. This step achieves >99% enantiomeric excess (ee) for the desired (4R)-configured amine, critical for CETP binding. The resolution process is optimized at 40–50°C with a solvent-to-solid ratio of 3:1, yielding 60% of the target enantiomer after recrystallization.

Continuous Ir-Catalyzed Manufacturing Process

Hydrogenation and Catalyst Screening

A continuous iridium-catalyzed hydrogenation process replaces traditional batch methods, enhancing scalability and reducing metal residues. Using [Ir(cod)Cl]2_2 with 1,10-phenanthroline ligands under 400 psi H2_2, the reaction converts enamine 3 to tetrahydroquinoline 6 in 97.5% yield at 25°C (Table 1).

Table 1: Optimization of Ir-Catalyzed Hydrogenation Conditions

EntryTemp (°C)H2_2 (psi)Conversion (%)Yield 6 (%)Impurity 8 (%)
12540099.9397.461.04
21540099.9196.421.16
3540099.9295.971.60

Lower temperatures increase impurity 8 (cis-isomer), necessitating precise thermal control. Catalyst loading at S/C 1000 (substrate/catalyst ratio) balances cost and efficiency, achieving >98% conversion in 22 hours.

Solvent System and Oxygen Sensitivity

Reaction mixtures degrade upon oxygen exposure, necessitating nitrogen-purged solvents. Degassing sodium carbonate washes pre-crystallization improves mass balance from 93% to 95%. The solvent system transitions from toluene/ethanol/water to ethanol/water, reducing solubility discrepancies and enhancing hydrate stability.

Crystallization and Monohydrate Formation

Antisolvent Crystallization Dynamics

Evacetrapib monohydrate crystallization employs a 4:1 ethanol/water antisolvent mixture. Seeding at 0.357 wt% supersaturation induces nucleation, with cooling to 0–5°C optimizing crystal growth and impurity rejection (Table 2).

Table 2: Crystallization Efficiency vs. Distillation Volumes

EntryDistillation (vol)EtOH Added (vol)6 Recovery (%)8 Rejection (%)
12177.344
22.75136.955
33.510.444

Higher distillation volumes reduce supersaturation but increase yield losses, necessitating a balance at 2.75 volumes.

Hydrate Stabilization

Monohydrate formation is achieved through controlled water activity during crystallization. X-ray diffraction confirms the hydrate’s orthorhombic lattice, with water molecules occupying interstitial sites between benzazepine layers. Storage under 25% relative humidity prevents dehydration, maintaining pharmaceutical stability.

Impurity Profiling and Control

Oligomerization Byproducts

Amino aldehyde 12 , a degradation product of intermediate 11 , forms oligomers during prolonged storage. These are minimized by maintaining reaction pH <4 during hydrolysis and using fresh batches of TsOH.

Metal Residue Specifications

Iridium levels in the final API are controlled to <10 ppm through high-efficiency crystallization, eliminating the need for scavengers. Inductively coupled plasma mass spectrometry (ICP-MS) confirms residual Ir at 7.2 ppm under optimized conditions.

Comparative Analysis of Batch vs. Continuous Processes

Throughput and Cost Metrics

Continuous manufacturing reduces cycle time from 14 days (batch) to 48 hours, with a 32% reduction in solvent use. Capital costs decrease by $2.3 million per 100 kg batch due to smaller reactor footprints.

Environmental Impact

The Ir process’s atom economy (82%) surpasses traditional stoichiometric methods (67%), reducing waste generation by 18 metric tons annually at commercial scale .

Q & A

Q. What is the molecular mechanism by which evacetrapib monohydrate modulates HDL and LDL cholesterol levels?

this compound acts as a cholesteryl ester transfer protein (CETP) inhibitor, blocking the transfer of cholesteryl esters from HDL to LDL and VLDL particles. This inhibition increases HDL-C levels while reducing LDL-C concentrations. Key studies utilize in vitro CETP activity assays and in vivo lipoprotein profiling in animal models to validate target engagement .

Q. What experimental models are most suitable for preliminary efficacy testing of this compound?

Transgenic mice expressing human CETP or dyslipidemic rodent models (e.g., ApoE⁻/⁻ mice) are commonly used. Dosage ranges (10–300 mg/kg/day) and treatment duration (4–12 weeks) should align with pharmacokinetic data. Include control groups receiving vehicle or reference CETP inhibitors (e.g., anacetrapib) for comparative analysis .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Follow validated synthetic protocols with detailed characterization (e.g., NMR, HPLC purity >98%). Critical steps include monohydrate crystallization under controlled humidity and temperature. Cross-reference patent literature (e.g., WO2010129450A1) and provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. How should researchers design a dose-response study to optimize this compound efficacy while minimizing off-target effects?

Use a nonlinear mixed-effects modeling (NONMEM) approach to analyze pharmacokinetic/pharmacodynamic (PK/PD) relationships. Incorporate sparse sampling in preclinical species (e.g., non-human primates) and validate with human hepatocyte assays to predict clinical dosing. Include toxicity endpoints (e.g., adrenal gland histopathology) at supratherapeutic doses .

Q. What strategies resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

Analyze heterogeneity in patient cohorts (e.g., baseline HDL-C levels, genetic CETP polymorphisms) and methodological differences (e.g., trial duration, endpoint definitions). Conduct meta-analyses of phase III data (e.g., ACCELERATE trial) to identify subgroups with significant LDL-C reduction despite overall neutral cardiovascular outcomes .

Q. How can formulation challenges related to this compound’s poor aqueous solubility be addressed?

Employ solid dispersion techniques with hydrophilic carriers (e.g., HPMCAS-LF) or lipid-based delivery systems. Characterize dissolution profiles using USP apparatus II (pH 6.8 buffer) and validate bioavailability improvements in fed/fasted beagle dog models. Stability studies under ICH guidelines (25°C/60% RH) are critical .

Q. Which biomarkers best predict this compound’s therapeutic response in early-phase trials?

Prioritize CETP mass/activity, HDL particle number, and LDL oxidizability. Validate biomarkers via LC-MS/MS or ELISA in serial plasma samples. Correlate short-term biomarker changes with long-term cardiovascular endpoints using machine learning models (e.g., LASSO regression) .

Q. What analytical methods are recommended for detecting this compound degradation products?

Use HPLC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile gradient. Monitor major degradation pathways (e.g., hydrolysis of the trifluoromethyl group) under forced degradation conditions (40°C/75% RH, 0.1N HCl). Quantify impurities against ICH Q3B thresholds .

Q. How can translational studies improve the predictive value of preclinical data for this compound?

Integrate humanized liver models (e.g., FRG mice) to assess species-specific metabolism. Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical PK to humans. Validate with microdose phase 0 trials using ¹⁴C-labeled evacetrapib .

Q. What statistical approaches are optimal for analyzing heteroscedastic data in this compound trials?

Apply mixed-effects models with variance-stabilizing transformations (e.g., log or Box-Cox) for lipid parameter datasets. Use Benjamini-Hochberg correction for multiplicity in subgroup analyses. Pre-specify Bayesian adaptive designs in protocols to address interim efficacy futility .

Methodological Best Practices

  • Data Management : Curate raw datasets (e.g., lipid profiles, PK curves) in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata .
  • Ethical Reporting : Disclose all conflicts of interest and negative results in supplementary materials to mitigate publication bias .

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